molecular formula C23H22BrN3O3 B2873182 N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-97-7

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2873182
CAS No.: 872861-97-7
M. Wt: 468.351
InChI Key: ZRAZXBZLBWFSIO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a high-quality synthetic chemical compound intended for research and development purposes in laboratory settings. This molecule features a complex structure incorporating indole and acetamide moieties, which are of significant interest in various fields of scientific inquiry . Compounds with similar structural features are frequently investigated in medicinal chemistry for their potential interactions with biological systems . This product is provided with comprehensive analytical data, including [HPLC/NMR/LC-MS analysis] to confirm identity and purity ≥ [e.g., 95%]. It is soluble in common organic solvents such as [DMSO, DMF]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZXBZLBWFSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The indole moiety serves as the foundational structure for this compound. A validated approach involves starting with indole-3-carboxaldehyde, which undergoes sequential alkylation and oxidation. In a representative procedure, indole-3-carboxaldehyde is treated with 2-bromo-1-(piperidin-1-yl)ethan-1-one in dimethylformamide (DMF) at 70°C for 6 hours, achieving 78% yield of the 1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carboxaldehyde intermediate. Piperidine acts as both a base and nucleophile, facilitating nucleophilic substitution at the α-carbon of the ketone.

Critical Parameters:

  • Temperature: 70–80°C
  • Solvent: DMF or toluene
  • Catalyst: Piperidine (10 mol%)
  • Yield Range: 72–85%

Amide Bond Formation

Coupling the functionalized indole derivative with 4-bromoaniline constitutes the final step. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature over 12 hours yield the target acetamide. This method avoids racemization and ensures high purity (≥95% by HPLC).

Reaction Table 1: Amidation Optimization

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DCM 0–25 12 85
DCC/DMAP THF 25 24 68
HATU Acetonitrile 40 6 79

Data adapted from large-scale syntheses of analogous acetamides.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance throughput, pharmaceutical manufacturers employ continuous flow reactors for the alkylation step. A 2022 study demonstrated that maintaining a residence time of 30 minutes at 75°C in a microreactor improved yield to 89% while reducing solvent waste by 40% compared to batch processes.

Green Chemistry Adaptations

Recent advances substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. This modification reduces environmental impact without sacrificing yield (81% vs. 78% in DMF).

Purification and Characterization

Chromatographic Separation

Crude product purification uses silica gel chromatography with hexane:ethyl acetate (3:1), followed by recrystallization from ethanol. Purity exceeding 98% is achievable, as confirmed by NMR and mass spectrometry.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl), 7.62 (d, J = 8.4 Hz, 2H), 4.32 (s, 2H, CH2CO), 3.41 (m, 4H, piperidine).
  • IR (KBr): 1715 cm⁻¹ (C=O amide), 1680 cm⁻¹ (C=O ketone).

Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) confirms purity. Retention time: 6.8 minutes.

Comparative Analysis of Halogenated Analogs

Bromophenyl vs. Chlorophenyl Derivatives

The bromine atom’s polarizability enhances binding affinity in biological assays. Comparative synthesis data show bromophenyl derivatives require shorter reaction times (12 vs. 18 hours for chloro analogs) due to improved leaving group ability.

Yield Comparison Table:

Substituent Alkylation Yield (%) Amidation Yield (%)
Br 85 85
Cl 78 72
F 65 68

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or piperidine rings, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Scientific Research Applications of N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

This compound is a complex organic compound with a bromophenyl group, a piperidine ring, and an indole moiety in its structure. This unique structure allows the compound to interact with various biological targets, making it applicable in diverse scientific research fields.

Potential Applications

  • Medicinal Chemistry The compound can serve as a scaffold in developing new drugs, particularly for neurological or inflammatory conditions.
  • Biological Studies It can be employed as a probe to study biological pathways involving indole derivatives or bromophenyl compounds.
  • Pharmacology Researchers can explore the compound’s interactions with various receptors and enzymes to understand its mechanism of action and potential therapeutic uses.
  • Industrial Applications It may be used in synthesizing more complex molecules or as an intermediate in pharmaceutical production.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can occur at the indole or piperidine rings, potentially forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction Reduction reactions can target the carbonyl groups, converting them to alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Nucleophiles like amines, thiols, or alkoxides can be used with a base to facilitate these substitution reactions.

Anticancer Activity Research

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the bromophenyl group can enhance binding affinity through halogen bonding. The piperidine ring may contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Cores

2.1.1. D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
  • Core Structure : Indole-oxoacetamide.
  • Key Differences : Replaces the 4-bromophenyl group with pyridin-4-yl and substitutes the indole’s piperidinylethyl chain with a 4-chlorobenzyl group.
  • Activity : Potent tubulin inhibitor under preclinical development. The pyridinyl and chlorobenzyl groups enhance target specificity and solubility compared to the target compound’s bromophenyl and piperidine motifs .
2.1.2. N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a)
  • Core Structure : Indole-acetamide with a 4-chlorobenzoyl substituent.
  • Key Differences : Lacks the piperidinylethyl chain but includes a methoxy group and methyl substitution on the indole.
  • Synthesis : Prepared via coupling of indole-acetic acid with 4-bromoaniline, yielding 45% purity after HPLC .

Triazinoindole Derivatives

2.2.1. 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
  • Core Structure: Triazinoindole-thioacetamide.
  • Key Differences: Sulfur linker and triazinoindole core instead of oxoacetamide and indole.
  • Properties: Higher molecular weight (507.20 vs.

Piperidine-Containing Analogues

2.3.1. N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
  • Core Structure : Indole-thioacetamide with piperidinylethyl substitution.
  • Key Differences : Fluorobenzyl group and sulfur linker instead of bromophenyl and oxo linker.
  • Implications : The sulfur atom may reduce metabolic stability compared to the target compound’s oxygen-based linker .

Sulfur vs. Oxygen Linkers

  • Oxoacetamides (e.g., Target compound, ): Improved hydrogen-bonding capacity and metabolic stability due to the carbonyl group .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
Target Compound Indole-oxoacetamide 4-Bromophenyl, piperidinylethyl ~450 (calc.) Under investigation -
D-24851 Indole-oxoacetamide 4-Chlorobenzyl, pyridin-4-yl 407.8 Tubulin inhibition
Compound 27 (triazinoindole-thio) Triazinoindole-thio 8-Bromo-5-methyl, 4-bromophenyl 507.20 Not specified
N-(4-Fluorobenzyl)-... () Indole-thioacetamide 4-Fluorobenzyl, piperidinylethyl ~480 (calc.) Not specified
TCS 1105 () Indole-oxoacetamide 4-Fluorobenzyl 340.3 Unknown

Biological Activity

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.

Compound Overview

Chemical Structure:
The compound features a bromophenyl group, a piperidine ring, and an indole moiety. Its unique structure allows for diverse interactions with biological targets.

IUPAC Name:
this compound

Molecular Formula:
C20H23BrN2O3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Moiety:
    • Starting with an indole precursor, such as indole-3-carboxaldehyde, functionalization is performed to introduce the 2-oxo-2-piperidin-1-ylethyl group through alkylation and oxidation.
  • Amide Bond Formation:
    • The final step involves coupling the bromophenyl group with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Indole Moiety Interaction: Known to interact with serotonin receptors, which are implicated in various neurological functions.
  • Bromophenyl Group: Enhances binding affinity through halogen bonding, potentially increasing the compound's efficacy.
  • Piperidine Ring Contribution: Affects pharmacokinetic properties such as solubility and membrane permeability, which are crucial for bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 to 77.38 µM
Escherichia coli2.33 to 156.47 µM
Bacillus subtilis4.69 to 22.9 µM
Salmonella typhi11.29 to 77.38 µM

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also shown promise in inhibiting key enzymes:

  • Acetylcholinesterase (AChE):
    • Inhibition studies indicate potential use in treating neurodegenerative diseases.
  • Urease Inhibition:
    • Strong inhibitory activity against urease was observed, which is relevant for treating infections caused by urease-producing bacteria .

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Antibacterial Screening:
    • A series of piperidine derivatives were synthesized and screened for antibacterial activity against multiple strains, showing varying degrees of effectiveness.
  • Pharmacological Evaluation:
    • Compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard drugs used in treatment .

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